molecular formula C22H19ClN4 B2910908 N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 899395-54-1

N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2910908
CAS No.: 899395-54-1
M. Wt: 374.87
InChI Key: MMQQROPLMWELDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a high-purity chemical compound designed for pharmaceutical and life science research. This synthetic small molecule belongs to a class of fused heterocyclic structures based on the cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold, a framework recognized in medicinal chemistry for its potential bioactivity. Compounds featuring this core structure have been investigated extensively as inhibitors of protein kinases, which are critical therapeutic targets in oncology and other disease areas . The specific substitution pattern of this molecule, featuring both phenyl and 4-chlorophenyl moieties, is strategically designed to optimize interactions with enzyme binding sites, potentially leading to enhanced selectivity and potency. Its molecular formula is C24H20ClN5, with an average molecular weight of 413.91 g/mol. Researchers will find this compound valuable for probing cellular signaling pathways, investigating mechanisms of disease progression, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4/c1-14-20(15-6-3-2-4-7-15)22-25-19-9-5-8-18(19)21(27(22)26-14)24-17-12-10-16(23)11-13-17/h2-4,6-7,10-13,24H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQROPLMWELDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound, using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, molecular properties, and biological activity trends. Key analogs are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
N-(4-Chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine C₂₃H₂₀ClN₅ 409.90 4-Cl-C₆H₄, CH₃, C₆H₅ (cyclopenta core) Not reported N/A
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine () C₁₉H₂₂N₄O 322.41 2-MeO-C₂H₄, CH₃, C₆H₅ (cyclopenta core) Not reported
N-Cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine () C₂₂H₂₇N₅ 373.49 Cyclohexyl, CH₃, C₆H₅ (cyclopenta core) Not reported
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine () C₂₅H₂₀FN₅ 409.17 4-F-C₆H₄, C₆H₅, (6-Me-pyridin-2-yl)-CH₂ Anti-mycobacterial (MIC: <1 μM)
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () C₂₁H₁₈ClF₃N₄O 434.84 4-Cl-C₆H₄, 4-Me-C₆H₄, CF₃ (tetrahydro core) Not reported

Key Observations

Core Structure Variations: The main compound features a cyclopenta-fused pyrazolo-pyrimidine core, which enhances rigidity and may influence binding to biological targets. In contrast, compounds like 47–51 () lack the cyclopenta ring but retain the pyrazolo[1,5-a]pyrimidine scaffold, which is associated with anti-mycobacterial activity .

Substituent Effects :

  • Amine Substituents : The 4-chlorophenyl group in the main compound may enhance lipophilicity compared to the 2-methoxyethyl () or cyclohexyl () groups. Chlorophenyl substituents are common in antimicrobial agents (e.g., reports chlorophenyl derivatives with antifungal activity) .
  • Fluorophenyl vs. Chlorophenyl : Fluorine substitution (e.g., in ) often improves metabolic stability and bioavailability, while chlorine may increase steric bulk and electron-withdrawing effects .

Biological Activity Trends: Compounds with pyridin-2-ylmethylamine substituents (e.g., 47–51) exhibit potent anti-mycobacterial activity (MIC <1 μM), suggesting that the pyrazolo-pyrimidine core is a viable scaffold for antimicrobial design .

Synthetic Methodology: The main compound’s synthesis likely parallels methods in and , involving condensation of pyrazolo-oxazinones (e.g., 3) with substituted aromatic amines under reflux conditions .

Biological Activity

N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H22ClN5
Molecular Weight395.89 g/mol
CAS Number4710-06-9
Density1.18 g/cm³
Boiling Point627.7 °C at 760 mmHg

Anticancer Activity

Recent studies have shown that derivatives of cyclopenta[d]pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.51 to 1.07 µg/mL against human gastric and lung cancer cell lines (SGC-7901 and A549) .

The mechanism of action involves the inhibition of specific kinases, which are crucial for cell cycle regulation and proliferation. For example, compounds related to this structure have shown inhibitory effects on CDK1/CyclinA2 and FGFR1 kinases with inhibition rates up to 22.51% . This suggests a potential role in targeting key pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings and the cyclopentapyrazole core significantly influence biological activity. Substituents such as halogens (e.g., chlorine) and electron-donating groups enhance potency by improving binding affinity to target proteins .

Study 1: Cytotoxicity Evaluation

In a comprehensive study evaluating various derivatives, this compound exhibited higher cytotoxicity compared to its analogs. The study utilized a panel of cancer cell lines to determine IC50 values and found that this compound consistently outperformed others in its class .

Study 2: Kinase Inhibition Profiling

Another investigation focused on the kinase inhibition profile of this compound showed selective inhibition against several tyrosine kinases. The results indicated that the compound could serve as a lead for developing targeted therapies in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.